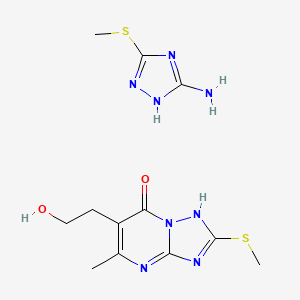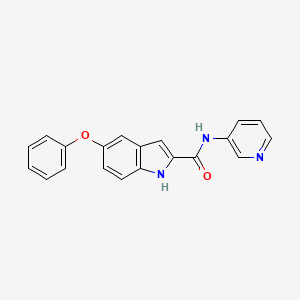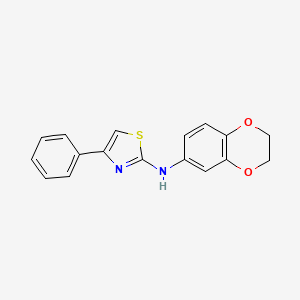![molecular formula C19H14ClFN4O2S B14159623 N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide CAS No. 828276-14-8](/img/structure/B14159623.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a naphthalene sulfonamide group, and a chlorofluorobenzyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by chlorination and fluorination of benzyl chloride under controlled conditions.
Formation of 1H-1,2,4-triazole: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reaction: The 2-chloro-6-fluorobenzyl chloride is then reacted with the triazole intermediate in the presence of a base to form the desired benzyl triazole derivative.
Sulfonation: Finally, the benzyl triazole derivative is subjected to sulfonation using naphthalene-2-sulfonyl chloride in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The triazole ring and naphthalene sulfonamide moiety can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can form new bonds with other aromatic or heterocyclic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the triazole and naphthalene rings.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and naphthalene sulfonamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonamide: Shares the sulfonamide group but lacks the triazole and chlorofluorobenzyl moieties.
1H-1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Chlorofluorobenzyl derivatives: Compounds with similar benzyl groups but different functional groups.
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, naphthalene sulfonamide group, and chlorofluorobenzyl moiety allows for diverse interactions and applications that are not observed in simpler or less functionalized analogs.
Eigenschaften
CAS-Nummer |
828276-14-8 |
|---|---|
Molekularformel |
C19H14ClFN4O2S |
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H14ClFN4O2S/c20-17-6-3-7-18(21)16(17)11-25-12-22-19(23-25)24-28(26,27)15-9-8-13-4-1-2-5-14(13)10-15/h1-10,12H,11H2,(H,23,24) |
InChI-Schlüssel |
AAFDTWHYYGSNRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=C(C=CC=C4Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-7-[3-(dimethylamino)propyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159542.png)

![11-methyl-4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14159556.png)



![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)


![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
